

2,5-Dimethylcyclohexanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylcyclohexanol

Cat. No.: B1361072

[Get Quote](#)

In-Depth Technical Guide: 2,5-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dimethylcyclohexanol**, a versatile chemical intermediate. The document details its fundamental chemical properties, synthesis methodologies, and discusses the potential for biological activity, a key consideration for its application in pharmaceutical research and development.

Core Chemical Identifiers and Properties

2,5-Dimethylcyclohexanol is a cyclic alcohol that exists as a mixture of stereoisomers. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	3809-32-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₆ O	[1] [2] [3] [4] [5]
Molecular Weight	128.21 g/mol	[3] [4] [5] [6]
Alternate Names	Cyclohexanol, 2,5-dimethyl-; 2,5-dimethylcyclohexan-1-ol	[2] [3]
LogP (Octanol/Water)	1.803 (Crippen Calculated)	[7]
Boiling Point (T _{boil})	484.83 K (Joback Calculated)	[7]
Water Solubility (log ₁₀ WS)	-1.96 (Crippen Calculated)	[7]

Synthesis of 2,5-Dimethylcyclohexanol: Experimental Protocols

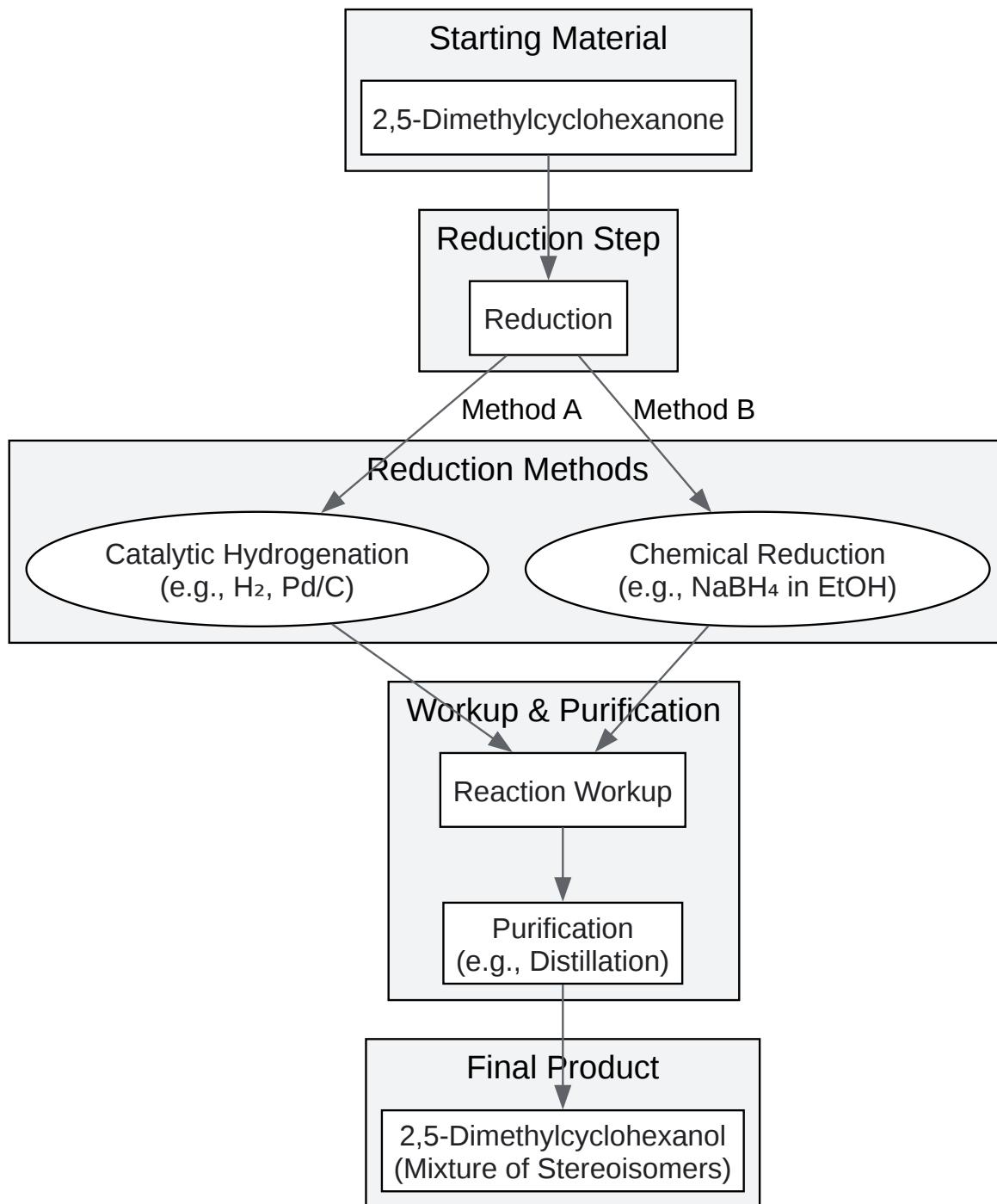
The primary route for synthesizing **2,5-Dimethylcyclohexanol** is through the reduction of its corresponding ketone, 2,5-dimethylcyclohexanone. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the product.

Method 1: Catalytic Hydrogenation

This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl group of the precursor.

- Precursor: 2,5-dimethylcyclohexanone
- Catalysts: Common catalysts include platinum, palladium, or nickel on a solid support like activated carbon.
- Reaction Conditions:
 - Temperature: Elevated temperatures can increase the reaction rate but may also lead to side reactions or affect stereoselectivity.
 - Pressure: Increased hydrogen pressure generally enhances the rate of hydrogenation.

- Solvent: The choice of solvent can influence the reaction pathway and outcome.
- General Procedure: The 2,5-dimethylcyclohexanone is dissolved in a suitable solvent and introduced into a reaction vessel with the chosen catalyst. The vessel is then pressurized with hydrogen gas and may be heated. The reaction progress is monitored until completion. Post-reaction, the catalyst is filtered off, and the product is purified, typically through distillation.


Method 2: Chemical Reduction using Sodium Borohydride

Sodium borohydride (NaBH_4) is a milder and more selective reducing agent for this transformation.

- Precursor: 2,5-dimethylcyclohexanone
- Reducing Agent: Sodium borohydride (NaBH_4)
- Solvent: Protic solvents such as methanol or ethanol are typically used.
- General Procedure: Sodium borohydride is added to a solution of 2,5-dimethylcyclohexanone in a suitable protic solvent. The reaction is often carried out at room temperature. The stereochemical outcome is influenced by steric and electronic factors, leading to the preferential formation of one diastereomer over another.

Below is a generalized workflow for the synthesis of **2,5-Dimethylcyclohexanol**.

General Synthesis Workflow for 2,5-Dimethylcyclohexanol

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the general synthesis workflow for **2,5-Dimethylcyclohexanol**.

Relevance in Drug Development and Biological Activity

While **2,5-Dimethylcyclohexanol** is primarily recognized as a building block in organic synthesis, the broader class of cyclohexanol derivatives has garnered attention for a range of biological activities, including analgesic, antidepressant, and antimicrobial properties.[\[1\]](#)

A critical consideration for the biological activity of substituted cyclohexanols is stereochemistry. [\[8\]](#)[\[9\]](#) The spatial arrangement of the substituent groups can significantly impact how the molecule interacts with biological targets. For instance, studies on the related compound, 2,6-dimethylcyclohexanol, have shown that its different stereoisomers exhibit varying potencies as anesthetics. This highlights the principle that the chirality of a molecule can be a determining factor in its biological function.

For researchers in drug development, **2,5-Dimethylcyclohexanol** presents a scaffold that can be further elaborated into more complex molecules. The stereocenters at positions 1, 2, and 5 offer the potential for creating a diverse library of compounds for screening. However, it is important to note that currently, there is a lack of specific data in the public domain detailing the biological activities of **2,5-Dimethylcyclohexanol** itself. Future research into the separation and biological evaluation of its individual stereoisomers could reveal novel pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylcyclohexanol | 3809-32-3 | Benchchem [benchchem.com]
- 2. e,e-2,5-Dimethylcyclohexanol, (a) | C8H16O | CID 21678872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. scbt.com [scbt.com]
- 6. 2,5-Dimethylcyclohexan-1-ol | C8H16O | CID 97959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethylcyclohexanol (CAS 3809-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2,5-Dimethylcyclohexanol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361072#2-5-dimethylcyclohexanol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com